4-Bromoindole
Overview
Description
Synthesis Analysis
4-Bromoindole can be synthesized through multiple methods, each with its own advantages. One common approach involves the Vilsmeier reaction, where N,N-dimethylformamide dimethyl acetal reacts with phosphorus oxychloride (POCl_3) to yield 4-Bromoindole-3-carboxaldehyde with a total yield of approximately 62.0% (Xue Zhong-jun, 2005). Another method describes the synthesis of 4-Bromoindole derivatives, like 1-methyl-4-bromoindole ethanol and ethylamine, through three-step and five-step reactions, respectively, with overall yields of 46.9% and 41.3% (Song Hao, 2008).
Molecular Structure Analysis
The molecular structure of 4-Bromoindole and its derivatives has been extensively studied using various spectroscopic techniques. NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to characterize these compounds, confirming their structures and shedding light on their chemical environments (Xue Zhong-jun, 2005); (Song Hao, 2008).
Chemical Reactions and Properties
4-Bromoindole is a pivotal intermediate in various chemical reactions. Its bromine atom makes it a reactive site for nucleophilic substitution reactions, facilitating the synthesis of complex indole derivatives. For instance, palladium-catalyzed regioselective hydrodebromination processes have been developed to selectively prepare 4-bromoindoles from 4,6-dibromoindoles, showcasing its versatility in organic synthesis (Junghyun Chae, Stephen L Buchwald, 2004).
Physical Properties Analysis
The physical properties of 4-Bromoindole, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthetic procedures. While specific values depend on the derivative , these properties generally guide the conditions under which 4-Bromoindole and its derivatives are synthesized and applied in further chemical reactions.
Chemical Properties Analysis
4-Bromoindole exhibits a range of chemical properties due to the presence of both the indole ring and the bromine atom. It is highly reactive towards electrophilic substitution, making it a valuable building block for constructing various complex molecules. The bromine atom can be substituted or removed under certain conditions, allowing for the synthesis of a wide array of indole derivatives with diverse biological activities.
Scientific Research Applications
Synthesis of Alkaloids and Pharmaceuticals : 4-bromoindole is used in the enantioselective formal synthesis of (+)-cycloclavine and its total synthesis of (+)-5-epi-cycloclavine (Wang et al., 2019). It is also employed in the synthesis of optically active clavicipitic acid, an ergot alkaloid (Yokoyama et al., 1999), and in the seven-step total synthesis of α-cyclopiazonic acid (Shi et al., 2020). Additionally, it's used in the enantioselective synthesis of indolodioxane U86192A, an antihypertensive agent (Chae & Buchwald, 2004), and in the synthesis of marine alkaloid dictyodendrin B (Pitts et al., 2015).
Research and Synthesis of Derivatives : 4-Bromoindole-3-carboxaldehyde has been synthesized and confirmed by 1H NMR and IR for research applications (Xue Zhong-jun, 2005). Chiral 4-bromotryptophan derivatives, prepared efficiently from 4-bromoindole, offer practical methods for scientific research applications (Cai et al., 2020). 4-Bromoindole derivatives are important intermediates for preparing compounds like communesin and claviccipitic acid (Song Hao, 2008).
Medical and Biological Research : 4-Bromoindole has shown potential as an antifouling agent due to its nontoxic nature, making it a potential new marine antifoulant (Pénez et al., 2011). Additionally, its derivatives have been explored for their anti-inflammatory and antischistosomal activities (Di et al., 2018; Khan, 1983).
Safety And Hazards
When handling 4-Bromoindole, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Future Directions
Indole and its derivatives, including 4-Bromoindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
properties
IUPAC Name |
4-bromo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJZJFUBQYULKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350300 | |
Record name | 4-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoindole | |
CAS RN |
52488-36-5 | |
Record name | 4-Bromoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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